molecular formula C9H9FINO B8175024 N-Ethyl-3-fluoro-2-iodobenzamide

N-Ethyl-3-fluoro-2-iodobenzamide

Cat. No.: B8175024
M. Wt: 293.08 g/mol
InChI Key: DUMBSNJGMXTEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-3-fluoro-2-iodobenzamide is a chemical compound intended for research and experimental purposes. This product is provided exclusively for research use and is not intended for human or veterinary diagnostic or therapeutic applications. Benzamide derivatives are a versatile class of compounds with significant value in molecular imaging and medicinal chemistry research . While specific studies on this exact compound are limited in the public domain, its structure shares key characteristics with other researched benzamides. Related fluorobenzamide analogues have been investigated as potential probes for positron emission tomography (PET) imaging, particularly in oncology for targeting biomarkers like melanin . Similarly, iodobenzamide compounds, such as IBZM, have been developed as effective agents for imaging neurological targets like the D2-dopamine receptors in the brain using Single-Photon Emission Computed Tomography (SPECT) . The structural motif of a substituted benzamide core suggests this compound may serve as a valuable intermediate or precursor in organic synthesis and drug discovery efforts. Researchers can leverage this compound to develop new molecular entities or as a tool for studying protein-ligand interactions. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-3-fluoro-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMBSNJGMXTEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-2-iodobenzamide typically involves the introduction of the ethyl, fluoro, and iodo groups onto a benzamide scaffold. One common method involves the following steps:

    N-Ethylation:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-2-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-Ethyl-3-fluoro-2-azidobenzamide.

Scientific Research Applications

Medicinal Chemistry

N-Ethyl-3-fluoro-2-iodobenzamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. The compound's structural features allow it to act as a precursor in the synthesis of various bioactive molecules.

Case Study: Anti-Hepatitis B Activity
A study highlighted the synthesis of nucleoside analogues, including derivatives similar to this compound, which demonstrated promising anti-hepatitis B activities. These analogues were shown to inhibit viral replication effectively, suggesting that halogenated benzamides can serve as valuable scaffolds in antiviral drug development .

Radiopharmaceutical Development

The compound's fluorine and iodine substituents make it suitable for use in radiopharmaceuticals, particularly for imaging and therapeutic applications in oncology.

Case Study: Melanin-Targeting Probes
Research into melanin-targeting radiotracers has utilized compounds structurally related to this compound. These probes have been developed for positron emission tomography (PET) imaging, showing high tumor uptake and favorable pharmacokinetics. For instance, derivatives with similar structural motifs have been reported to exhibit significant retention in melanoma tissues, making them candidates for improved detection of metastatic melanoma .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique combination of functional groups allows for various chemical transformations.

Applications in Synthesis:

  • Formation of New Compounds: It can be used to synthesize other halogenated benzamides and related compounds through nucleophilic substitution reactions.
  • Building Block for Drug Development: Its derivatives can be explored for developing new pharmaceuticals targeting various diseases due to their biological activity.

Data Table: Summary of Applications

Application AreaKey Findings/ExamplesReferences
Medicinal ChemistryAnti-hepatitis B activity via nucleoside analogues
RadiopharmaceuticalsHigh tumor uptake in melanoma imaging
Organic SynthesisVersatile building block for complex molecule synthesis

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-2-iodobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

  • Structure: Contains a diethylaminoethyl group on the amide nitrogen and iodine at the 4-position of the benzoyl ring.
  • Application: Used as a melanoma-targeting radiopharmaceutical (¹²³I-BZA). Preclinical studies showed 6.5% ID/g uptake in murine B16 melanoma at 60 minutes post-injection, with tumor-to-blood ratios of 37:1 at 24 hours .
  • Comparison: Substituent Position: The iodine at the 4-position in BZA vs. the 2-position in N-Ethyl-3-fluoro-2-iodobenzamide may alter steric interactions with melanin-binding sites.

N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide

  • Structure: Features a cyano group at the 3-position and fluorine at the 4-position on the aniline ring, with iodine at the 2-position of the benzoyl ring.
  • Molecular Weight: At 384.12 g/mol (C₁₄H₇F₂IN₂O), it is lighter than the target compound (exact weight unspecified), which may influence bioavailability .

Substituted Benzamides in Agrochemicals

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide)

  • Structure : Dichlorophenyl group with ethoxymethoxy substitution.
  • Application : Herbicide targeting weed growth.
  • Polarity: The ethoxymethoxy group in etobenzanid increases hydrophilicity, contrasting with the lipophilic ethyl and iodine groups in the target compound .

3-Chloro-N-phenyl-phthalimide

  • Structure : Chlorine at the 3-position and phenyl group on the amide nitrogen.
  • Application: Monomer for polyimide synthesis.
  • Comparison: Reactivity: The chloro substituent facilitates nucleophilic substitution in polymer synthesis, whereas iodine in the target compound may offer heavier halogen bonding for material science applications.

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Substituents (Benzoyl Ring) Amide Group Application Key Property/Activity
This compound 3-F, 2-I N-Ethyl Potential radiopharmaceutical Halogen-specific interactions
N-(2-Diethylaminoethyl)-4-iodo-BZA 4-I N-Diethylaminoethyl Melanoma imaging Tumor uptake: 6.5% ID/g
Etobenzanid 4-(ethoxymethoxy) N-(2,3-dichlorophenyl) Herbicide Chlorine-mediated herbicidal
3-Chloro-N-phenyl-phthalimide 3-Cl N-Phenyl Polymer synthesis Thermal stability >300°C

Table 2: Pharmacokinetic Parameters of Iodinated Benzamides

Compound Tumor Uptake (% ID/g) Tumor-to-Blood Ratio Half-Life (Hours) Reference
N-(2-Diethylaminoethyl)-4-iodo-BZA 6.5 (B16 murine) 37:1 (24 hr) 24
This compound Not reported Hypothesized lower Unknown

Biological Activity

N-Ethyl-3-fluoro-2-iodobenzamide is a halogenated benzamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and radiopharmaceutical development. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Synthesis

This compound features an ethyl group, a fluorine atom at the 3-position, and an iodine atom at the 2-position of a benzamide structure. The synthesis typically involves acylation of 3-fluoroaniline with 2-iodobenzoyl chloride under basic conditions, leading to the formation of this compound. The halogenation pattern significantly influences its chemical reactivity and biological interactions.

Biological Activity

Potential Applications:
The biological activity of this compound is primarily explored in the context of cancer diagnostics and treatment. Similar compounds have shown promising results as radiotracers in imaging techniques, particularly for melanoma cells. These compounds have demonstrated significant uptake in preclinical studies targeting melanin-rich tissues, making them valuable in cancer diagnostics .

Mechanism of Action:
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound's binding affinity and specificity. The ethyl group may also modulate the overall activity and stability of the compound.

Case Studies

  • Antiproliferative Activity:
    In vitro studies have evaluated the antiproliferative effects of structurally similar benzamides against various cancer cell lines, including K562 (human chronic myelogenous leukemia). Compounds exhibiting significant growth inhibition were noted to induce apoptosis through caspase activation, suggesting a potential therapeutic role for this compound in cancer treatment .
  • Radiotracer Development:
    Research has focused on developing this compound as a PET radiopharmaceutical for imaging malignant melanoma. Studies indicate that compounds with similar structures show high uptake by melanoma cells, which is crucial for effective imaging and diagnosis .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving similar compounds:

CompoundTarget Cell LineActivityMechanism of Action
This compoundMelanoma (B16F0)High uptakeMelanin binding
[123I]benzamidesB16F0 melanoma tumorsTumor imaging potentialRadiotracer activity
2-(2-phenoxyacetamido)benzamidesK562 leukemia cellsAntiproliferativeApoptosis induction

Q & A

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
FluorinationSelectfluor®, CH3_3CN, 60°C85
IodinationCuI, KI, DMF, 80°C78
AmidationEDCI, HOBt, EtNH2_2, DCM92

Q. Table 2: Spectroscopic Reference Data

TechniqueKey SignalsReference
19F^{19}\text{F} NMRδ -118.5 ppm (3-F)
IR1680 cm1^{-1} (amide C=O)

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